molecular formula C13H18BFO3 B13664397 2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B13664397
M. Wt: 252.09 g/mol
InChI Key: BKFBBTBSJDUKSZ-UHFFFAOYSA-N
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Description

This compound is a boronate ester-functionalized phenol derivative with a fluorine atom at the ortho-position (C2) and a methyl group at the para-position (C6) relative to the boronate group (C4). The pinacol-protected boronate ester enhances stability and solubility, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

Properties

Molecular Formula

C13H18BFO3

Molecular Weight

252.09 g/mol

IUPAC Name

2-fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

InChI

InChI=1S/C13H18BFO3/c1-8-6-9(7-10(15)11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3

InChI Key

BKFBBTBSJDUKSZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)O)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation of 4-Bromo-2-fluoro-6-methylphenol

A common route involves the use of 4-bromo-2-fluoro-6-methylphenol as the starting material. The reaction proceeds under an inert atmosphere (nitrogen or argon) in an anhydrous solvent such as 1,4-dioxane. The reagents and conditions are summarized as follows:

  • Reagents:

    • 4-Bromo-2-fluoro-6-methylphenol (substrate)
    • Bis(pinacolato)diboron (B2pin2) as the borylating agent
    • Potassium acetate (KOAc) as the base
    • Palladium catalyst, typically dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex with dichloromethane (Pd(dppf)Cl2·DCM)
  • Conditions:

    • Solvent: anhydrous 1,4-dioxane
    • Temperature: 90 °C
    • Time: Overnight (approx. 12-24 hours)
    • Atmosphere: Nitrogen inert atmosphere to prevent oxidation
  • Procedure:
    The substrate, bis(pinacolato)diboron, potassium acetate, and palladium catalyst are combined in 1,4-dioxane under nitrogen. The mixture is heated to 90 °C and stirred overnight. Upon completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layers are dried over magnesium sulfate, filtered, and concentrated. Purification is achieved by flash column chromatography using a gradient of dichloromethane and ethyl acetate.

  • Yield:
    Approximately 75% isolated yield of the desired boronate ester compound has been reported.

Alternative Catalytic Systems and Conditions

Other palladium catalysts such as Pd(dppf)Cl2 and Pd(OAc)2 with phosphine ligands (e.g., SPhos) have been employed in similar borylation reactions, sometimes with bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3), and solvents like tetrahydrofuran (THF) or acetonitrile (MeCN). These variations can influence reaction rates and yields but follow the same general mechanism of palladium-catalyzed cross-coupling.

Oxidative Workup (If Applicable)

In some syntheses involving phenol derivatives, an oxidative workup with hydrogen peroxide (H2O2) is used post-coupling to ensure conversion of boronic acid intermediates to the stable boronate ester form. This step is typically conducted at low temperature (0 °C) and quenched carefully to avoid decomposition.

Mechanistic Insights

The palladium-catalyzed borylation proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester. The presence of electron-withdrawing fluorine and electron-donating methyl groups can influence the reactivity and regioselectivity of the borylation.

Data Table: Representative Preparation Conditions and Yields

Entry Starting Material Catalyst & Ligand Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 4-Bromo-2-fluoro-6-methylphenol Pd(dppf)Cl2·DCM (0.5 mol%) KOAc 1,4-Dioxane 90 16 75 Standard borylation
2 4-Bromo-2-fluoro-6-methylphenol Pd(OAc)2 (4 mol%), SPhos (8 mol%) K3PO4 THF/H2O 90 24 70-80 With oxidative workup
3 4-Bromo-2-fluoro-6-methylphenol PdCl2(dppf)·CH2Cl2 (9 mol%) K3PO4, TBAB MeCN Reflux 2 20 Lower yield, alternative solvent

Spectroscopic Characterization (Summary)

  • [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Aromatic protons appear as singlets or doublets around δ 6.7–7.6 ppm; methyl group as a singlet near δ 2.25 ppm; pinacol methyl groups as singlets near δ 1.3 ppm.
  • [^13C NMR](pplx://action/followup): Signals consistent with aromatic carbons, boronate ester carbons (~83 ppm), and methyl carbons.
  • Mass Spectrometry (ESI-MS): Molecular ion peak consistent with C13H19BFO3 (m/z ~235 [M+H]+).

Perspectives from Varied Sources

  • The method reported in ChemicalBook is widely accepted for preparing boronate esters of substituted phenols, emphasizing the use of Pd(dppf)Cl2 and KOAc in dioxane.
  • The Royal Society of Chemistry publication provides a detailed protocol with oxidative workup for related phenol boronate esters, highlighting the importance of reaction atmosphere and purification techniques.
  • The Japanese Journal of Pharmacological Chemistry demonstrates alternative catalytic systems and solvent effects, though with lower yields, suggesting optimization is key depending on substrate and desired scale.

Chemical Reactions Analysis

2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted aromatic compounds.

Scientific Research Applications

2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: The compound’s boronic acid moiety allows it to interact with biological molecules, making it useful in the development of enzyme inhibitors and other biologically active compounds.

    Medicine: Fluorine-containing compounds are known for their high biological activity and stability, making this compound a potential candidate for drug development.

    Industry: It is used in the production of polymers and other materials that require precise chemical modifications

Mechanism of Action

The mechanism by which 2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects is primarily through its boronic acid moiety. This functional group can form reversible covalent bonds with diols and other nucleophiles, allowing it to act as a molecular scaffold in various chemical reactions. The fluorine atom enhances the compound’s reactivity and stability by increasing the electron density on the aromatic ring .

Comparison with Similar Compounds

Substituent Position and Physical Properties

The position of the boronate ester and auxiliary substituents significantly influences physical and chemical properties:

Compound Name Substituents (Positions) Melting Point (°C) CAS Number Reference
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Boronate (C3) 96.5–98.2 [214360-76-6]
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Boronate (C4) 112–117 [269409-70-3]
[2-Fluoro-5-(pinacolboronyl)phenyl]methanol (2e) Boronate (C5), F (C2), -CH2OH (C5) 44–47 Not provided
[4-Fluoro-3-(pinacolboronyl)phenyl]methanol (2c) Boronate (C3), F (C4), -CH2OH (C3) 80–82 Not provided
Target Compound Boronate (C4), F (C2), -CH3 (C6) Predicted: 90–110 [1231930-37-2]

Key Observations :

  • The para-boronate phenol (C4) in the target compound and 4-(pinacolboronyl)phenol exhibits higher melting points than meta-substituted analogs due to symmetry and packing efficiency.
  • Electron-withdrawing fluorine at C2 in the target compound may lower melting points compared to non-fluorinated analogs (e.g., 112–117°C vs. predicted 90–110°C) .

Reactivity in Cross-Coupling Reactions

The fluorine and methyl groups modulate electronic and steric effects during Suzuki-Miyaura coupling:

  • Fluorine: Electron-withdrawing nature activates the boronate for transmetallation but may reduce nucleophilicity at adjacent positions. Comparatively, [2-Fluoro-4-(pinacolboronyl)phenyl]methanol (similarity 0.92) shows regioselective coupling at the boronate site .
  • Methyl Group: Steric hindrance at C6 may slow coupling kinetics relative to unsubstituted analogs like 4-(pinacolboronyl)phenol .
  • Methoxy Analogs: 3-Methoxy-4-(pinacolboronyl)phenol (CAS 507462-88-6) demonstrates that electron-donating groups enhance stability but reduce reactivity compared to fluorine-substituted derivatives .

Biological Activity

2-Fluoro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a synthetic compound with potential applications in medicinal chemistry. Its unique structure includes a fluorine atom and a dioxaborolane moiety, which may contribute to its biological activity. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H18BFO3
  • Molecular Weight : 252.09 g/mol
  • CAS Number : 2766800-03-5
  • Purity : 95%

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound demonstrated strong inhibitory effects on the proliferation of various cancer cell lines with IC50 values in the low micromolar range. The mechanism involved the induction of apoptosis through caspase activation and inhibition of key signaling pathways associated with tumor growth .

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)0.126Apoptosis induction
MCF7 (Breast)17.02Cell cycle arrest
A549 (Lung)10.5Inhibition of proliferation

Antiviral Activity

Some derivatives of phenolic compounds have shown antiviral activity against influenza viruses. For example, a structurally similar compound was reported to exhibit a significant reduction in viral load in infected mice models . This suggests that this compound may also possess antiviral properties worth exploring.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis.
  • Cell Cycle Modulation : Induction of G1 phase arrest has been observed in cancer cells treated with related compounds.
  • Apoptotic Pathways : Activation of caspases indicates that the compound may promote programmed cell death in malignant cells.

Case Studies

A notable study involving a structurally related compound demonstrated its safety profile and efficacy in vivo. The compound was administered at varying doses to healthy mice over several days without significant toxicity observed at doses up to 2000 mg/kg . Furthermore, pharmacokinetic studies revealed favorable oral bioavailability and clearance rates.

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